1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE
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Overview
Description
1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and it is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions, followed by the introduction of the piperazine and pyridine moieties. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development, particularly as an anticancer agent targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets within cells. It has been found to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, the compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including CDK inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused heterocyclic system and are known for their therapeutic potential in cancer treatment.
Thioglycoside derivatives: These compounds have been studied for their cytotoxic activities and enzyme inhibitory properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-17-7-9-20(10-8-17)21-16-25-30-23(15-19(3)27-24(21)30)29-13-11-28(12-14-29)22-6-4-5-18(2)26-22/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGHWWGHWGVEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=CC=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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